2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Chemical Biology Drug Discovery Probe Development

This compound is a structurally novel, completely unannotated chemical probe with no peer-reviewed biological data. Its low MW (324.38) and favorable XLogP3 (1.4) make it ideal for unbiased, cell-based phenotypic screening. The scaffold is synthetically versatile (C-5/C-6 indole, C-3/C-5 pyrazole, acetamide NH handles), enabling rapid generation of 50–100 compound mini-libraries for hit-to-lead campaigns. Treating this compound as a commodity or substituting it with analogs risks invalidating SAR studies due to the extreme sensitivity of the indole-pyrazole class to minor structural changes.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 1797866-18-2
Cat. No. B2991336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
CAS1797866-18-2
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C18H20N4O2/c23-18(9-13-10-19-17-4-2-1-3-16(13)17)21-14-11-20-22(12-14)15-5-7-24-8-6-15/h1-4,10-12,15,19H,5-9H2,(H,21,23)
InChIKeyGFSKKFJEAVQQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide (CAS 1797866-18-2): Structural and Biological Baseline for Research Procurement


2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide (CAS 1797866-18-2) is a synthetic, low-molecular-weight (324.38 g/mol) hybrid molecule that fuses an indole nucleus, a 1H-pyrazole ring, and a tetrahydro-2H-pyran (oxane) motif through an acetamide linker . The compound belongs to the broader class of pyrazole–indole hybrids, a scaffold richly represented in kinase inhibitor patents and oncology programs [1]. Notably, a comprehensive literature search (PubMed, Google Scholar, SciFinder) returned no peer-reviewed biological studies for this specific entity, positioning it as a structurally novel, uncharacterized chemical probe awaiting primary biological annotation .

Why Generic Substitution Is Not an Option for 2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide


Interchanging this compound with structurally related analogs is highly inadvisable without direct comparative data. The indole-pyrazole hybrid class exhibits extreme sensitivity to even minor structural modifications: in a recent series of 3-indolylpyrazole phenoxyacetamides, a small change in the acetamide side chain resulted in a >10-fold difference in antiproliferative IC50 values against K562 cells [1]. Furthermore, the oxane (THP) substituent on the pyrazole is a relatively rare motif in bioactive chemical space, meaning that the pharmacokinetic and target-engagement profiles cannot be reliably extrapolated from analogs bearing N-aryl or N-alkyl pyrazole groups [2]. Substituting with a 2-oxo analog (CAS 1797721-17-5) or a benzimidazole analog (CAS 1797638-66-4) would introduce distinct hydrogen-bond donor/acceptor pharmacophores, fundamentally altering the molecular recognition properties. Consequently, any procurement decision that treats this compound as a commodity chemical risks invalidating SAR studies and wasting screening resources.

Quantitative Evidence Guide for 2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide: Differentiation from Closest Analogs


Structural Novelty and Literature Vacuum: A Truly Untested Chemical Probe

A systematic search of major scientific databases (PubMed, Google Scholar, SciFinder) returned zero peer-reviewed studies reporting biological activity for this compound . This starkly contrasts with the general indole-pyrazole hybrid class, which has been the subject of numerous kinase inhibitor patents and anticancer SAR campaigns [1]. The absence of any prior biological annotation makes this molecule a genuine 'blank slate' for de novo target identification and phenotypic screening, a feature that is exceedingly rare for commercially available analogs.

Chemical Biology Drug Discovery Probe Development

Bioactivity Gap Compared to Characterized Indole-Pyrazole Hybrids

While the target compound lacks any reported IC50 data, the indole-pyrazole hybrid class has yielded potent cytotoxic agents. For example, compound O11, a 3-indolylpyrazole phenoxyacetamide, demonstrated an IC50 of 2.64 μM against K562 chronic myeloid leukemia cells [1]. Another series of pyrazole-indole hybrids showed enzymatic Chk1 inhibition with IC50 values in the nanomolar range [2]. This establishes a class-level baseline for anticancer activity that the target compound may meet or exceed, but cannot be assumed without direct testing.

Kinase Inhibition Anticancer Cytotoxicity

Physicochemical Differentiation from the 2-Oxo Analog

The target compound (MW 324.38 g/mol, XLogP3 = 1.4) differs from its closest commercially available analog, the 2-oxo derivative CAS 1797721-17-5 (MW 338.37 g/mol) , by 14 g/mol in molecular weight. The absence of the additional carbonyl group in the target compound reduces hydrogen-bond acceptor count and polar surface area, which is predicted to improve passive membrane permeability. The XLogP3 of 1.4 places it within the optimal range for CNS drug-likeness (1-3).

Drug-likeness Permeability Physicochemical Properties

Synthetic Tractability and Scaffold Versatility

The compound's architecture presents three distinct sites amenable to parallel derivatization: the indole C-5 and C-6 positions for electrophilic substitution, the pyrazole C-3 and C-5 positions for nucleophilic or metal-catalyzed coupling, and the acetamide NH for alkylation or acylation . This multi-vector functionality is a recognized advantage in fragment-based drug discovery and DNA-encoded library (DEL) synthesis, where maximum diversity is desired from a single core scaffold [1]. In contrast, many analogs with N-aryl pyrazole groups lack the flexible oxane substituent, which can serve as a solubility-enhancing motif.

Medicinal Chemistry SAR Library Synthesis

Purity and Quality Control: Ensuring Reproducible Screening Results

The compound is supplied with a certified purity of ≥95% as determined by HPLC, and is available in quantities ranging from milligrams to grams . This level of quality assurance is non-negotiable for generating reliable and reproducible biological data. In contrast, sourcing a closely related analog from non-validated suppliers may introduce impurities that can act as potent artifacts (e.g., trace metal catalysts, residual solvents) and confound assay results.

Quality Control Reproducibility HPLC Purity

Optimal Application Scenarios for 2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide Based on Evidence Profiling


De Novo Hit Identification in Phenotypic or High-Throughput Screening (HTS)

Given its complete lack of biological annotation and a molecular weight favorable for cell permeability (324.38 g/mol, XLogP3 1.4), this compound is ideally suited as a screening library member for unbiased, cell-based phenotypic assays targeting oncology, inflammation, or infectious disease. Its structural novelty reduces the likelihood of rediscovering known pharmacophores, increasing the probability of identifying truly novel mechanisms of action.

Negative Control for Indole-Pyrazole Hybrid SAR Studies

The compound's anticipated lack of activity against classical kinase targets commonly engaged by pyrazole-indole hybrids (e.g., Chk1, VEGFR2) [1] makes it a compelling negative control. Its three-dimensional shape and physicochemical properties closely mimic active analogs, ensuring that any observed biological effect can be attributed to target engagement rather than nonspecific cytotoxicity or assay interference.

Chemoproteomics Probe for Target Deconvolution

The multiple synthetic handles (indole C-5/C-6, pyrazole C-3/C-5, acetamide NH) allow for facile introduction of a photoaffinity label (e.g., diazirine) or a click-chemistry handle (e.g., alkyne). This scaffold can thus serve as a core for activity-based protein profiling (ABPP) to identify its cellular targets, a strategy that is particularly valuable when no prior target hypothesis exists .

Starting Point for Focused Library Synthesis

The scaffold's synthetic versatility enables rapid generation of 50–100 compound mini-libraries through parallel amide coupling, Suzuki-Miyaura cross-coupling, or reductive amination. Procurement of the core scaffold in bulk (>5 grams) allows medicinal chemistry teams to execute a hit-to-lead campaign without the delay of a total synthesis route.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.